2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17BrN4O4 and its molecular weight is 481.306. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research indicates that derivatives similar to 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide exhibit promising anticancer activities. For instance, novel derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including PANC-1, HepG2, and MCF7, showing significant inhibitory effects. These compounds have been characterized using various spectroscopy methods and have shown to induce cytotoxic effects through their action on cancer cells (Vinayak et al., 2014).
Antimicrobial and Hemolytic Activity
Several derivatives have also been studied for their antimicrobial efficacy and hemolytic activity. Synthesized compounds have displayed activity against a broad spectrum of microbial species, including both Gram-positive and Gram-negative bacteria. Their structures were elucidated using spectroscopic techniques, and some compounds were found to possess higher cytotoxicity, which is a crucial aspect for further biological screenings and applications (Gul et al., 2017).
Synthesis and Biological Assessment
Furthermore, the synthesis of derivatives featuring the 1,2,4-oxadiazol cycle in various positions has been explored, demonstrating a wide range of biological properties. These compounds have been synthesized through a series of steps starting from commercially available materials, and their structures confirmed by 1H NMR spectroscopy. The biological assessment of these compounds highlighted their pharmacological potential, indicating a promising avenue for the development of novel therapeutic agents (Karpina et al., 2019).
Chemotherapeutic Agents
Another area of interest is the design and synthesis of hydrazide and oxadiazole derivatives as chemotherapeutic agents. These compounds have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal species, with some showing significant potential against gram-negative bacteria. Antiproliferative activity against human tumor cell lines has also been investigated, highlighting certain compounds' potential as chemotherapeutic agents (Kaya et al., 2017).
Properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c1-30-18-7-3-6-17(11-18)24-19(28)13-27-12-15(8-9-20(27)29)22-25-21(26-31-22)14-4-2-5-16(23)10-14/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMDQITXLIZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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